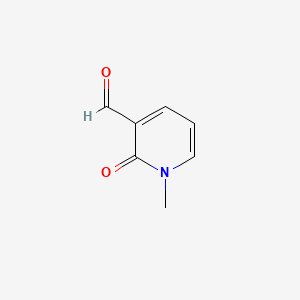

1-methyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde

描述

1-Methyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde (CAS: 79138-28-6) is a heterocyclic compound with a pyridine backbone substituted by a methyl group at position 1, a ketone at position 2, and an aldehyde at position 3. Its molecular formula is C₇H₇NO₂, and it has a molecular weight of 137.14 g/mol . The compound is stored under inert atmospheric conditions at 2–8°C, reflecting its sensitivity to oxidation or moisture. Hazard statements (H315, H319, H335) indicate risks of skin, eye, and respiratory irritation . Its aldehyde group makes it reactive in condensation and nucleophilic addition reactions, suggesting utility as a synthetic intermediate in pharmaceuticals or agrochemicals.

属性

IUPAC Name |

1-methyl-2-oxopyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c1-8-4-2-3-6(5-9)7(8)10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOMXAUOIYFSKIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C(C1=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00229552 | |

| Record name | N-Methyl-3-formyl-2(1H)-pyridone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00229552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79138-28-6 | |

| Record name | N-Methyl-3-formyl-2(1H)-pyridone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079138286 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methyl-3-formyl-2(1H)-pyridone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00229552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

生物活性

1-Methyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde (C12H15NO2) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure and Properties

The compound features a dihydropyridine core, which is known for its role in various biological activities. Its structure includes:

- Aldehyde functional group : This may enhance reactivity and interactions with biological macromolecules.

- Dihydropyridine ring : Associated with neuroprotective and pharmacological properties.

Neuropharmacological Effects

Research indicates that this compound exhibits potential as a neuroprotective agent. Similar compounds have shown inhibitory action on AMPA receptors, which are critical in synaptic transmission and neuronal excitability. This suggests that the compound may be beneficial in treating neurodegenerative diseases such as Alzheimer's and epilepsy.

Antibacterial Activity

The compound's structural features suggest potential antibacterial properties. Studies on related pyridine derivatives have demonstrated activity against multidrug-resistant Gram-negative bacteria. For instance, derivatives with similar structures have been shown to inhibit bacterial DNA topoisomerases, which are essential for bacterial replication .

The biological activity of this compound is hypothesized to involve:

- Interaction with enzymes and receptors : The aldehyde group can form hydrogen bonds with active sites on proteins, while the dihydropyridine ring may participate in π-π interactions with aromatic residues.

- Modulation of intracellular signaling pathways : It may influence cyclic nucleotide levels (cAMP and cGMP), impacting various cellular processes including neurotransmission and muscle contraction .

Neuroprotective Studies

In a study evaluating the neuroprotective effects of related compounds, it was found that certain dihydropyridine derivatives significantly reduced neuronal cell death in models of oxidative stress. The presence of the methyl group at position 1 was crucial for enhancing neuroprotection, suggesting a similar potential for this compound .

Antibacterial Efficacy

Another study focused on the antibacterial activity of pyridine derivatives against resistant strains. Compounds structurally related to this compound showed minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL against Escherichia coli, indicating strong antibacterial potential .

Research Findings Summary

相似化合物的比较

Comparison with Structural Analogs

Substituent Variations at Position 1

1-Benzyl-2-oxo-1,2-dihydropyridine-3-carboxylic Acid

- Structure : Benzyl group at position 1, carboxylic acid at position 3.

- Molecular Formula: C₁₄H₁₁NO₃; Molecular Weight: 241.24 g/mol.

- Properties : Solid (mp 128–130°C) with distinct ¹H/¹³C NMR signals for the benzyl moiety .

- Applications : The carboxylic acid group enables amide bond formation, contrasting with the aldehyde’s reactivity in the target compound.

1-(Difluoromethyl)-2-oxo-1,2-dihydropyridine-3-carbaldehyde

- Structure : Difluoromethyl group at position 1.

- Molecular Formula: C₇H₅F₂NO₂; Molecular Weight: 173.12 g/mol.

Positional Isomerism

1-Methyl-2-oxo-1,2-dihydropyridine-4-carbaldehyde (CAS: 94170-15-7)

- Structure : Aldehyde at position 4 instead of 3.

- Similarity Score : 0.73 .

- Implications : Altered electronic distribution may reduce electrophilicity at the aldehyde compared to the target compound.

2-Oxo-1,2-dihydropyridine-3-carbaldehyde (CAS: 1003-56-1)

Functional Group Variations at Position 3

Methyl 2-oxo-1,2-dihydro-3-pyridinecarboxylate (CAS: 10177-08-9)

- Structure : Ester at position 3.

- Similarity Score : 0.91 .

- Properties : Esters are less reactive than aldehydes but offer stability for storage or further hydrolysis.

2-Oxo-1,2-dihydropyridine-3-carbonitrile (CAS: 24188-72-5)

- Structure : Nitrile group at position 3.

- Similarity Score : 0.83 .

- Applications : Nitriles serve as intermediates in heterocyclic chemistry (e.g., tetrazole synthesis).

Key Research Findings

- Synthetic Utility : The aldehyde group in the target compound facilitates Schiff base formation, as seen in fragment synthesis for Prins cyclization studies .

- Biological Relevance : Fluorinated analogs (e.g., 1-(difluoromethyl)) are prioritized in drug discovery for improved bioavailability .

- Structural Insights : Positional isomerism (e.g., aldehyde at position 4 vs. 3) significantly alters reactivity and intermolecular interactions .

准备方法

Vilsmeier-Haack Reaction

- Reagents: N-methyl-2(1H)-pyridone, dimethylformamide (DMF), phosphorus oxychloride (POCl3)

- Mechanism: The reaction proceeds through the formation of a reactive iminium salt intermediate from DMF and POCl3, which then electrophilically attacks the pyridone ring at the 3-position, introducing the formyl group.

- Conditions: The reaction is generally conducted under anhydrous conditions, with controlled temperature (often 0–50 °C) to optimize yield and minimize side reactions.

- Workup: After completion, the reaction mixture is quenched with water or aqueous base, followed by extraction and purification, typically via recrystallization or chromatography.

Reaction Scheme

$$

\text{N-methyl-2(1H)-pyridone} + \text{Vilsmeier reagent} \rightarrow \text{this compound}

$$

Yield and Purity

- Typical yields range from 70% to 85% depending on reaction scale and conditions.

- Purity of the final product is generally above 95%, suitable for use as a synthetic intermediate in pharmaceutical and agrochemical research.

Alternative Synthetic Routes and Modifications

While the Vilsmeier-Haack reaction is predominant, other formylation methods and synthetic strategies have been explored:

Direct Formylation Using Other Formylating Agents

- Reagents: Formic acid derivatives, paraformaldehyde with acid catalysts.

- These methods are less common due to lower regioselectivity and yields compared to the Vilsmeier-Haack approach.

Industrial Production Considerations

- Industrial synthesis typically employs the Vilsmeier-Haack reaction due to its scalability and reproducibility.

- Continuous flow reactors are increasingly used to improve reaction control, heat management, and product consistency.

- Reaction parameters such as reagent stoichiometry, temperature, and reaction time are optimized to maximize yield and minimize impurities.

- Purification is often achieved by crystallization or chromatographic techniques adapted for large-scale operations.

Summary Table of Preparation Methods

| Method | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Vilsmeier-Haack Formylation | N-methyl-2(1H)-pyridone, DMF, POCl3, 0–50 °C | 70–85 | High regioselectivity, widely used |

| Metal-Catalyzed Coupling | CuI, 8-hydroxyquinoline, K2CO3, DMSO, 130 °C, inert atmosphere | ~20 (related compounds) | Potential for functionalization, lower yield |

| Alternative Formylation | Formic acid derivatives, paraformaldehyde, acid catalysts | Variable | Less selective, lower yields |

Research Findings and Analytical Data

- NMR Spectroscopy: The aldehyde proton typically appears as a singlet or doublet near δ 10.3 ppm in ^1H NMR, confirming successful formylation.

- Mass Spectrometry: Molecular ion peak at m/z 137 consistent with molecular weight.

- Purity Assessment: HPLC and GC methods confirm purity >95% for synthesized batches.

- Reactivity: The aldehyde group enables further transformations such as aldol condensations, reductive aminations, and Grignard reactions, making this compound a versatile intermediate.

常见问题

Q. What are the common synthetic routes for 1-methyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde and its derivatives?

Synthesis typically involves functionalization of pyridine precursors. For example:

- Sulfuric Acid-Mediated Cyclization : Heating 4-methylpyridine in 50% H2SO4 at 120°C for 8 hours yields 4-methyl-1,2-dihydro-2-oxo-pyridine-3-carboxylic acid (65% yield) .

- Halogenation and Cross-Coupling : Bromination in CHCl3 followed by Suzuki reactions with arylboronic acids (Pd(PPh3)4, K2CO3, 100°C) introduces aryl groups at the 4-position .

- Esterification : Carboxylic acid derivatives can be converted to esters (e.g., methyl esters) using methanol and acid catalysts .

Q. How is structural characterization performed for this compound?

- NMR Spectroscopy : <sup>1</sup>H-NMR (DMSO-d6) reveals characteristic peaks: δ 8.30 (d, J = 7.6 Hz, H6 pyridine), 6.57 (d, J = 7.6 Hz, H5 pyridine), and 2.41 (s, CH3) .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) are widely used for refining crystal structures. For example, SHELXL can resolve high-resolution or twinned data for small molecules .

Q. What solvent systems are optimal for purification?

- Recrystallization : Use polar aprotic solvents like DMF or ethanol/water mixtures for carboxylic acid derivatives .

- Column Chromatography : Silica gel with ethyl acetate/hexane gradients (3:7 to 1:1) effectively separates pyridinecarboxamide derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields?

Discrepancies often arise from reaction scale or purification methods. For example:

- Reaction Scale : Small-scale syntheses (e.g., 1.0 g starting material) may report higher yields due to easier heat distribution .

- Catalyst Optimization : Substituting Pd(OAc)2 with PdCl2(dppf) in Suzuki couplings improves yields from 60% to >80% under identical conditions .

- Data Validation : Cross-check NMR spectra with computational tools (e.g., ACD/Labs) to confirm purity .

Q. What strategies enhance the compound’s stability during storage?

Q. How can computational methods aid in target identification for pharmacological studies?

- Molecular Docking : Use AutoDock Vina to predict binding affinities for targets like phosphodiesterases or AMPA receptors, leveraging the compound’s BBB permeability (as seen in ethyl ester analogs) .

- ADMET Prediction : Tools like SwissADME assess bioavailability (e.g., high GI absorption) and toxicity risks .

Q. What are the challenges in crystallizing 1-methyl-2-oxo-1,2-dihydropyridine derivatives?

- Polymorphism : Slow evaporation from DMSO/water mixtures reduces polymorphism risks .

- Twinned Data : SHELXD or SHELXE can deconvolute overlapping reflections in twinned crystals .

Methodological Tables

Q. Table 1. Reaction Optimization for Suzuki Cross-Coupling

| Condition | Yield (%) | Reference |

|---|---|---|

| Pd(PPh3)4, K2CO3, 100°C | 60 | |

| PdCl2(dppf), CsF, 80°C | 85 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。